(4-Formylphenyl) 2-nitrobenzoate
Description
(4-Formylphenyl) 2-nitrobenzoate is a nitroaromatic ester characterized by a benzoyloxy group substituted with a nitro (-NO₂) moiety at the 2-position and a formyl (-CHO) group at the 4-position of the phenyl ring (Fig. 1). This compound is synthesized via esterification reactions involving 4-hydroxy-3-nitrobenzaldehyde and substituted benzoyl chlorides, typically in acetonitrile with pyridine as a catalyst . Its crystal structure reveals a planar ester moiety (C-O-C=O) and distinct dihedral angles between aromatic rings, influenced by substituent interactions . The compound’s nitro and formyl groups confer electron-withdrawing effects, impacting its reactivity and physicochemical behavior.
Properties
IUPAC Name |
(4-formylphenyl) 2-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO5/c16-9-10-5-7-11(8-6-10)20-14(17)12-3-1-2-4-13(12)15(18)19/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJAVVWBKBXXSGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Formylphenyl) 2-nitrobenzoate typically involves a multi-step process. One common method includes the nitration of a benzene derivative followed by a Friedel-Crafts acylation. The nitration step introduces the nitro group, while the Friedel-Crafts acylation adds the formyl group to the benzene ring .
Industrial Production Methods
Industrial production of (4-Formylphenyl) 2-nitrobenzoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
(4-Formylphenyl) 2-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as tin (Sn) in hydrochloric acid (HCl) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products Formed
Oxidation: 4-Formylbenzoic acid.
Reduction: 4-Formylphenylamine.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
(4-Formylphenyl) 2-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of more complex molecules.
Biology: Potential use in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Formylphenyl) 2-nitrobenzoate involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the nitro group can undergo reduction to form reactive intermediates. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical research .
Comparison with Similar Compounds
Table 1: Dihedral Angles in Formyl-Nitro Benzoate Derivatives
*Analogous derivative with 3-nitro-2-methylbenzoate.
Electronic Effects and Reactivity
The electron-withdrawing nitro (-NO₂) and formyl (-CHO) groups enhance electrophilic substitution reactivity compared to esters with electron-donating groups (e.g., methoxy or methyl). For instance:
- Methyl 2-nitrobenzoate (M2NB) : Exhibits higher reactivity in nucleophilic acyl substitution due to nitro-group activation .
- Methyl 2-methoxybenzoate (M2MOB) : Electron-donating methoxy groups reduce electrophilicity, slowing hydrolysis .
- (4-Formylphenyl) 2-nitrobenzoate : Dual electron-withdrawing groups likely increase stability toward nucleophilic attack but may enhance participation in condensation reactions (e.g., forming Schiff bases) .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
*Derivative with 3-nitro-2-methylbenzoate.
The formyl group in (4-formylphenyl) 2-nitrobenzoate increases molecular weight and polarity compared to simpler nitrobenzoates like M2NB or ethyl 2-nitrobenzoate. This may reduce volatility but improve crystallinity .
Degradation and Environmental Impact
Nitrobenzoates are notoriously persistent in the environment, but microbial degradation pathways differ:
- 2-Nitrobenzoate: Degraded by Arthrobacter sp. SPG via a novel oxidative pathway (90% removal in 10–12 days), yielding salicylate and catechol .
- 4-Nitrobenzoate : Typically degraded via reductive pathways in bacteria .
- (4-Formylphenyl) 2-nitrobenzoate: No direct degradation data, but the formyl group may hinder enzymatic cleavage compared to unsubstituted analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
